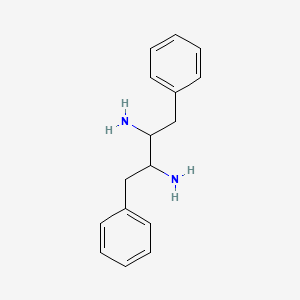
1,4-Diphenylbutane-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenylbutane-2,3-diamine is an organic compound with the molecular formula C16H18N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a butane backbone with phenyl groups attached to the first and fourth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diphenylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2,3-diphenylsuccinonitrile to the corresponding bis-acetamide, followed by hydrolysis to yield the diamine . Another method involves the condensation of benzyl cyanide and benzaldehyde in the presence of sodium cyanide, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The process often includes steps for purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diphenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can further modify the amine groups or the phenyl rings.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Diphenylbutane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 1,4-diphenylbutane-2,3-diamine involves its interaction with various molecular targets. The compound can form stable complexes with metals, which can then participate in catalytic reactions. Additionally, its amine groups can interact with biological molecules, influencing pathways such as enzyme activity and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Butanediamine: Another diamine with a similar structure but different substitution pattern.
1,2-Diaminopropane: A smaller diamine with two amine groups attached to a propane backbone.
1,2-Diaminocyclohexane: A cyclic diamine with similar reactivity but different structural properties.
Uniqueness
1,4-Diphenylbutane-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C16H20N2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1,4-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2 |
InChI-Schlüssel |
MAJWDNIRYJWIQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}butanoic acid](/img/structure/B12506464.png)
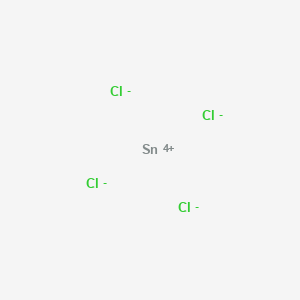
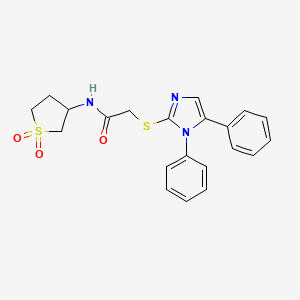
![2,8-Bis(3-bromophenyl)dibenzo[b,d]furan](/img/structure/B12506491.png)
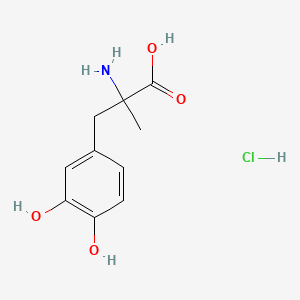
![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12506515.png)



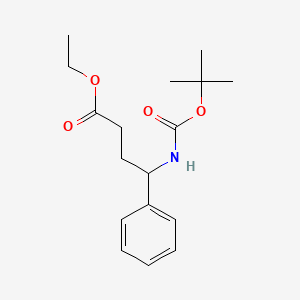
![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)
![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)
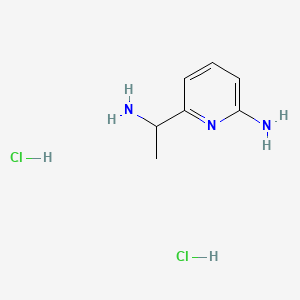
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)
